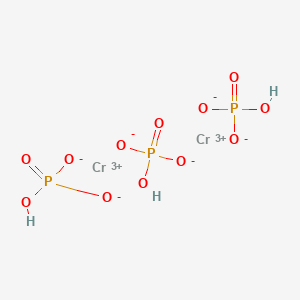

Chromium(3+);hydrogen phosphate

Description

Historical Evolution of Chromium(3+);hydrogen phosphate (B84403) Studies

The study of chromium compounds has a rich history, with initial interest in trivalent chromium compounds, like chromium(III) phosphate, emerging in the mid-20th century. researchgate.netnih.gov Early research was often driven by the desire to understand the fundamental properties and potential applications of these materials. The synthesis of various forms of chromium phosphate, including anhydrous and hydrated versions, has been a subject of investigation for decades. wikipedia.org For instance, methods to prepare hexahydrated chromium(III) phosphate by reducing chromium trioxide have been known for a considerable time. wikipedia.org

Over the years, the focus of research has evolved. While early studies may have concentrated on basic synthesis and characterization, later investigations delved into more complex aspects such as their crystal structures, magnetic properties, and potential uses in catalysis and as anti-corrosive agents. wikipedia.org The development of advanced analytical techniques has allowed for a more detailed understanding of the intricate structures and properties of these compounds.

Overview of Scholarly Research on Chromium(3+);hydrogen phosphate Systems

Scholarly research on systems involving chromium(3+);hydrogen phosphate is diverse, spanning multiple areas of chemistry and materials science. A significant body of work has focused on the synthesis and characterization of different phases and forms of chromium phosphate. wikipedia.org Researchers have explored various synthetic routes, including precipitation from aqueous solutions, hydrothermal methods, and solid-state reactions, to obtain materials with specific properties. wikipedia.org

The crystal structure of chromium phosphates has been a key area of investigation. For example, it is known that anhydrous chromium(III) phosphate can exist in two different isomorphic forms, α-CrPO4 and β-CrPO4, each with a distinct orthorhombic crystal structure. wikipedia.org The β-isoform is characterized by infinite chains of edge-sharing CrO6 octahedra linked by PO4 tetrahedra. wikipedia.org

The magnetic properties of these compounds have also attracted considerable attention. Studies have revealed that materials like α-CrPO4 exhibit antiferromagnetic behavior at low temperatures due to strong magnetic superexchange linkages through the phosphate groups. wikipedia.org

Furthermore, research has extended to the application of chromium phosphates. Their use as anti-corrosive coatings is a well-documented area of study. wikipedia.orgadinternationalbv.com Paints containing chromium(III) phosphate have been developed to protect various metals and their alloys from corrosion. wikipedia.org Additionally, the catalytic potential of chromium phosphates has been explored, particularly in ion exchange reactions. wikipedia.org These materials have shown selectivity in adsorbing certain divalent cations, a property that has implications for environmental remediation. wikipedia.org

Current Academic Paradigms and Research Significance of Chromium(3+);hydrogen phosphate

Current research on chromium(3+);hydrogen phosphate and related systems continues to build upon this historical foundation, often with a focus on advanced materials and novel applications. The development of mesoporous chromium(III) phosphate represents a more recent advancement, where the material is synthesized to have a gel-like consistency with a structured porous network. wikipedia.org This opens up new possibilities for its use in catalysis and separation technologies.

The synthesis of thin films of chromium phosphate is another area of contemporary interest. wikipedia.org Researchers have developed methods to grow textured films at the air/liquid interface, which could have applications in electronics and coatings. wikipedia.org

Moreover, the fundamental understanding of the chemical and physical properties of chromium phosphates remains a significant area of academic inquiry. The relationship between the synthesis conditions, the resulting crystal structure, and the material's magnetic and catalytic properties is a complex interplay that continues to be explored.

The table below provides a summary of key properties for different forms of chromium phosphate.

| Property | Value |

| Chemical Formula | CrPO₄ |

| Molar Mass | 146.97 g/mol |

| Appearance | Green (anhydrous), Violet (hexahydrate) solid |

| Density | 4.236 g/cm³ |

| Melting Point | 1907 °C |

| Crystal Structure | Monoclinic (hexahydrate), Orthorhombic (anhydrous) |

Data sourced from various scientific publications. wikipedia.org

Another formulation, Chromium tris(dihydrogen phosphate), with the chemical formula Cr(H₂PO₄)₃, is also a subject of research. americanelements.com

| Property | Value |

| Chemical Formula | Cr(H₂PO₄)₃ |

| Molecular Weight | 342.96 |

| Appearance | Powder |

| Solubility in H₂O | Insoluble |

Theoretical properties for Chromium tris(dihydrogen phosphate). americanelements.com

The ongoing research into chromium(3+);hydrogen phosphate systems underscores their continued importance in the scientific community. From fundamental studies of their solid-state chemistry to the development of advanced materials with specific functionalities, these compounds offer a rich field for exploration.

Properties

CAS No. |

59178-46-0 |

|---|---|

Molecular Formula |

Cr2H3O12P3 |

Molecular Weight |

391.93 g/mol |

IUPAC Name |

chromium(3+);hydrogen phosphate |

InChI |

InChI=1S/2Cr.3H3O4P/c;;3*1-5(2,3)4/h;;3*(H3,1,2,3,4)/q2*+3;;;/p-6 |

InChI Key |

UDQOBKBQZZUOJB-UHFFFAOYSA-H |

Canonical SMILES |

OP(=O)([O-])[O-].OP(=O)([O-])[O-].OP(=O)([O-])[O-].[Cr+3].[Cr+3] |

Origin of Product |

United States |

Synthetic Methodologies for Chromium 3+ ;hydrogen Phosphate

Conventional Aqueous and Solvothermal Synthesis of Chromium(3+);hydrogen phosphate (B84403)

Conventional aqueous methods for synthesizing chromium(3+) hydrogen phosphate often involve the reaction of a soluble chromium(III) salt with a phosphate source in an aqueous medium. A common approach is the reduction of chromium trioxide with ethanol (B145695) in the presence of orthophosphoric acid. wikipedia.org This reaction can be performed at temperatures ranging from -24 °C to +80 °C to yield the hexahydrated form, CrPO₄·6H₂O. wikipedia.org Another aqueous route involves treating a phosphoric acid solution of chromium(VI) oxide with a reducing agent like hydrazine. wikipedia.org

A variation of the aqueous method is the production of a chromium phosphate aqueous solution by mixing phosphoric acid with an aqueous solution of chromic acid, followed by the addition of an organic reducing agent such as a monohydric or dihydric alcohol. google.com This method aims to produce a solution with a low residual organic carbon content. google.com While these aqueous methods are straightforward, controlling the particle size and morphology of the final product can be challenging.

Solvothermal synthesis, a method where the reaction is carried out in a sealed vessel using a solvent at temperatures above its boiling point, offers better control over the product's physical properties. While specific details on the solvothermal synthesis of pure chromium(3+) hydrogen phosphate are not extensively documented in the provided results, the principles of solvothermal synthesis are widely applied to produce various metal phosphates with controlled crystallinity and morphology.

Solid-State Reaction Pathways for Chromium(3+);hydrogen phosphate Formulation

Solid-state reactions provide a solvent-free alternative for the synthesis of chromium(3+) hydrogen phosphate. These methods typically involve the high-temperature reaction of solid precursors. One established method for preparing anhydrous chromium(III) phosphate involves grinding a mixture of chromium(III) oxide (Cr₂O₃) and ammonium (B1175870) hydrogen phosphate ((NH₄)₂HPO₄). wikipedia.org This mixture is then pressed into pellets and subjected to a series of heating steps at temperatures ranging from 400 °C to 850 °C to remove ammonia (B1221849) and water, leading to the formation of anhydrous CrPO₄. wikipedia.orgresearchgate.net

Research has shown that solid-state reactions can yield different chromium(III) phosphates, such as Cr(PO₃)₃, Cr₄(P₂O₇)₃, and Cr₂P₄O₁₃, depending on the reaction conditions and stoichiometry of the reactants. researchgate.net For instance, Cr₂P₄O₁₃ can be obtained through the reaction of Cr₂O₃ and (NH₄)₂HPO₄, or by reacting CrPO₄ with Cr(PO₃)₃. researchgate.net A low-temperature solid-state reaction (SSRLT) method has also been developed to synthesize mesoporous chromium phosphates using a surfactant template at 353 K without a solvent. researchgate.net

| Method | Precursors | Conditions | Product(s) | Key Findings |

|---|---|---|---|---|

| High-Temperature Solid-State Reaction | Cr₂O₃ and (NH₄)₂HPO₄ | Pelletized mixture heated sequentially from 400 °C to 850 °C. wikipedia.orgresearchgate.net | Anhydrous CrPO₄. wikipedia.orgresearchgate.net | Yields anhydrous crystalline product. wikipedia.orgresearchgate.net |

| Solid-State Reaction | Cr₂O₃ and (NH₄)₂HPO₄ | High temperatures. researchgate.net | Cr(PO₃)₃, Cr₄(P₂O₇)₃, Cr₂P₄O₁₃, CrPO₄. researchgate.net | Different phosphate products can be obtained. researchgate.net |

| Low-Temperature Solid-State Reaction (SSRLT) | CrCl₃·6H₂O, NaH₂PO₄·2H₂O, CTAB | Ball milling followed by calcination at 823 K in N₂. researchgate.net | Mesoporous CrP. researchgate.net | Produces mesoporous material with high surface area. researchgate.net |

Hydrothermal and Sol-Gel Techniques for Nanostructured Chromium(3+);hydrogen phosphate

Hydrothermal and sol-gel techniques are particularly effective for producing nanostructured chromium(3+) hydrogen phosphate with controlled properties. Hydrothermal synthesis involves carrying out the reaction in an aqueous solution within a sealed, heated vessel, known as an autoclave. nih.govrsc.org This method allows for the synthesis of materials with high purity, controlled particle size, and specific crystalline phases. researchgate.net For instance, nanolayered tin phosphate with a large interlayer spacing has been successfully synthesized via a conventional hydrothermal method, demonstrating the potential of this technique for creating structured phosphate materials. nih.govrsc.org While a direct application to chromium(3+) hydrogen phosphate is not detailed, the principles are transferable.

The sol-gel technique offers a versatile route to mesoporous chromium(III) phosphate. researchgate.net In a notable example, an unconventional sol-gel method was used, starting with the reduction of ammonium dichromate by ethanol and nitric acid to form chromium(III) in situ. wikipedia.orgresearchgate.net This is followed by gelation in the presence of ammonium dihydrogen phosphate and urea, with tetradecyltrimethylammonium bromide (TTBr) acting as a structure-directing agent. wikipedia.orgresearchgate.net This process yields a mesoporous material with a high specific surface area of 384 m²/g and a narrow pore size distribution. researchgate.net

| Technique | Precursors | Key Reagents/Templates | Resulting Material Properties |

|---|---|---|---|

| Unconventional Sol-Gel | Ammonium dichromate, Ethanol, Nitric acid, Ammonium dihydrogen phosphate, Urea. researchgate.net | Tetradecyltrimethylammonium bromide (TTBr). researchgate.net | Mesoporous CrP, high specific surface area (384 m²/g), narrow pore size distribution. researchgate.net |

| Sequential Sol-Gel and Hydrothermal | Not specified | Tetradecyltrimethylammonium bromide (TTBr). researchgate.net | Mesoporous CrP, high specific surface area (384 m²/g), narrow pore size distribution (3.6 nm). researchgate.net |

Microwave-Assisted and Mechanochemical Synthesis of Chromium(3+);hydrogen phosphate

To accelerate reaction times and improve energy efficiency, modern synthesis techniques like microwave-assisted and mechanochemical methods are being explored. Microwave-assisted synthesis utilizes microwave radiation to rapidly and uniformly heat the reactants, often leading to shorter reaction times and improved product yields compared to conventional heating. researchgate.netsemanticscholar.org While the direct synthesis of chromium(3+) hydrogen phosphate via microwave irradiation is not extensively detailed, the synthesis of other chromium(III) complexes and nanoporous chromium trimesate has been successfully demonstrated using this method, highlighting its potential. researchgate.netrsc.org For example, the synthesis time for MIL-100(Cr) was reduced from 4 days to 4 hours. researchgate.net

Mechanochemical synthesis involves the use of mechanical energy, such as grinding or milling, to induce chemical reactions. nih.govacs.org This solvent-free approach is considered a green chemistry method. acs.orgbohrium.com Chromium(III) complexes have been synthesized in high yields (95-97%) by grinding a solid Cr(III) precursor, such as [CrCl₃(THF)₃], with appropriate ligands using a pestle and mortar. nih.govacs.org This method avoids the use of bulk solvents, reducing waste and potential environmental impact. acs.org The synthesis of mesoporous chromium phosphate has also been achieved through ball milling of chromium chloride hexahydrate, sodium dihydrogen phosphate dihydrate, and a surfactant, followed by calcination. researchgate.net

Green Chemistry Principles in Chromium(3+);hydrogen phosphate Synthesis

The principles of green chemistry are increasingly influencing the development of new synthetic routes for chromium(3+) hydrogen phosphate, aiming to minimize environmental impact and enhance sustainability. huarenscience.comyoutube.com These principles include the use of safer solvents and reagents, reduction of energy consumption, and minimization of waste. huarenscience.com

Mechanochemical synthesis, as discussed previously, is a prime example of a green synthetic approach due to its solvent-free nature. acs.orgbohrium.com The use of less hazardous starting materials is another key aspect. For instance, developing synthetic pathways that avoid carcinogenic reagents like benzene, which has been traditionally used in the production of precursors for some materials, is a significant step towards greener processes. youtube.com

Advanced Characterization Techniques for Chromium 3+ ;hydrogen Phosphate

Structural Elucidation via X-ray Diffraction (XRD) and Neutron Diffraction of Chromium(3+);hydrogen phosphate (B84403) Phases

The arrangement of atoms and the magnetic ordering within chromium(3+);hydrogen phosphate and its related phases are primarily determined through X-ray and neutron diffraction techniques. These methods are crucial for understanding the material's fundamental properties.

Powder X-ray Diffraction for Phase Identification and Lattice Parameter Determination of Chromium(3+);hydrogen phosphate

Powder X-ray diffraction (PXRD) is a fundamental technique for identifying the crystalline phases of chromium(3+);hydrogen phosphate and determining their lattice parameters. Different synthesis conditions can lead to various crystalline forms (polymorphs) of chromium phosphates.

For example, a study on the Cr₂O₃–P₂O₅–H₂O system identified a crystalline form, CrH₂P₃O₁₀ (form III). researchgate.net Its structure was analyzed using the Rietveld method on X-ray powder diffraction data. This compound crystallizes in the monoclinic system with the space group P2₁/n. researchgate.net

Another related compound, β-CrPO₄, is known to be orthorhombic with the Cmcm space group. wikiwand.comwikipedia.org At temperatures above 1175 °C, it transforms into the α-CrPO₄ isoform, which is also orthorhombic but with the Imma space group. wikiwand.comwikipedia.org

Table 1: Crystallographic Data for Chromium Phosphate Phases from Powder XRD

| Compound/Phase | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| CrH₂P₃O₁₀ (form II) | Monoclinic | P2₁/n | 7.3225(4) | 8.6835(6) | 11.6599(7) | 102.388(3) |

| β-CrPO₄ | Orthorhombic | Cmcm | 0.5165 | 0.7750 | 0.6131 | - |

| α-CrPO₄ | Orthorhombic | Imma | 1.0380 | 1.2845 | 0.6278 | - |

Data sourced from multiple studies. researchgate.netwikiwand.comwikipedia.org

Neutron Diffraction Studies on Magnetic and Atomic Structures of Chromium(3+);hydrogen phosphate

Neutron diffraction is a powerful tool for determining the positions of light atoms, such as hydrogen, and for elucidating the magnetic structure of materials. For chromium phosphate compounds, neutron diffraction studies have been instrumental in understanding their antiferromagnetic properties. wikiwand.com

At low temperatures, the magnetic moments of the Cr³⁺ ions in both α-CrPO₄ and β-CrPO₄ order antiferromagnetically. Neutron diffraction studies on β-CrPO₄ at 5K have revealed that the spiral magnetic moments are collinear and coupled antiferromagnetically. wikiwand.com For α-CrPO₄, diffraction studies at 2K show that the CrO₆ octahedra form a three-dimensional network that facilitates strong Cr-O-Cr magnetic superexchange interactions through the phosphate groups, leading to its antiferromagnetic character. wikiwand.comwikipedia.org

Spectroscopic Investigations of Chromium(3+);hydrogen phosphate

Spectroscopic techniques provide detailed information about the vibrational and electronic properties of chromium(3+);hydrogen phosphate, complementing the structural data from diffraction methods.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy of Vibrational Modes in Chromium(3+);hydrogen phosphate

FTIR and Raman spectroscopy are used to probe the vibrational modes of the phosphate and chromate (B82759) groups within the compound. The spectra of various chromium(III) phosphate compounds typically show two main regions. zut.edu.plresearchgate.net The region from approximately 700 to 1400 cm⁻¹ corresponds to the stretching vibrations of the P-O bonds. zut.edu.plresearchgate.net The region from 300 to 700 cm⁻¹ is associated with the bending vibrations of O-P-O groups and the vibrations of Cr-O bonds. zut.edu.plresearchgate.net

In the Raman spectra of phosphate minerals, the symmetric stretching mode (ν₁) of the PO₄³⁻ ions typically appears as a strong band in the 950–990 cm⁻¹ region. researchgate.net Antisymmetric stretching vibrations (ν₃) are found between 1000–1175 cm⁻¹, while bending modes (ν₂ and ν₄) appear at lower frequencies. researchgate.net For dihydrogen phosphate anions (H₂PO₄⁻), P-OH stretching vibrations are also observed, typically around 890 cm⁻¹. researchgate.net

Table 2: Typical Infrared Absorption Bands for Chromium(III) Phosphate Compounds

| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment |

| 1400 - 700 | P-O Stretching Vibrations |

| 700 - 300 | O-P-O Bending and Cr-O Vibrations |

Data derived from studies on various chromium(III) phosphates. zut.edu.plresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in Chromium(3+);hydrogen phosphate

UV-Vis spectroscopy provides insights into the electronic transitions within the d-orbitals of the Cr³⁺ ion. The aqueous hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, which is relevant to chromium phosphate solutions, exhibits characteristic absorption bands. docbrown.info These bands are due to the electronic transitions from the ⁴A₂g ground state to the ⁴T₂g and ⁴T₁g excited states.

For the [Cr(H₂O)₆]³⁺ ion, absorption maxima are observed around 420 nm and 580 nm. docbrown.inforesearchgate.netresearchgate.net The exact positions of these bands can be influenced by the specific ligands coordinated to the chromium ion and the pH of the solution. researchgate.net Changes in the ligand environment, for example, the substitution of water molecules by phosphate groups, will alter the ligand field splitting and thus shift the absorption maxima. docbrown.info

Table 3: UV-Vis Absorption Maxima for Aqueous Cr³⁺ Species

| Species | λₘₐₓ₁ (nm) | λₘₐₓ₂ (nm) |

| [Cr(H₂O)₆]³⁺ | ~420 | ~580 |

Data from spectroscopic studies of aqueous chromium(III) solutions. docbrown.inforesearchgate.netresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy of Chromium(3+);hydrogen phosphate

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying materials with unpaired electrons. For chromium(3+);hydrogen phosphate, where the Cr³⁺ ion is paramagnetic, EPR spectroscopy provides valuable insights into its electronic structure and local environment.

Investigations into chromium (III) phosphate compounds have shown that the Cr³⁺ ions are not magnetically isolated. ipme.ru Instead, they often form antiferromagnetically coupled pairs or larger clusters. ipme.ruresearchgate.net This interaction between chromium ions is a key finding from EPR studies, indicating a collective magnetic behavior rather than the properties of individual ions. ipme.ru The strength of this antiferromagnetic interaction is highly dependent on the neighboring ions, with phosphate tetrahedra (PO₄) believed to mediate these exchange interactions through a phenomenon known as superexchange. ipme.ruresearchgate.net

In studies where Cr³⁺ is doped into a phosphate crystal lattice, such as potassium dihydrogen phosphate (KDP), EPR can determine the specific location of the chromium ions. rsc.org By analyzing the angular-dependence of the EPR spectra, researchers can extract spin Hamiltonian parameters (g and D tensors). rsc.org This information, combined with theoretical calculations, has suggested that in KDP crystals, Cr³⁺ atoms substitute for potassium (K) atoms. rsc.org To maintain charge neutrality, this substitution is accompanied by the formation of two adjacent hydrogen vacancies. rsc.org

The EPR spectra of chromium phosphate compounds are typically recorded using an X-band spectrometer. ipme.ru Measurements are often conducted over a range of temperatures, from cryogenic (e.g., 4K) to room temperature, to study the temperature dependence of the magnetic properties. ipme.ru

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental and Chemical State Analysis of Chromium(3+);hydrogen phosphate

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. nih.govyoutube.com For chromium(3+);hydrogen phosphate, XPS is instrumental in determining the oxidation state of chromium and analyzing the surface chemistry.

High-resolution XPS analysis of chromium compounds can reveal fine structures in the Cr 2p spectra. uwo.ca This fine structure can be attributed to multiplet splitting, and the resulting patterns are characteristic of the Cr(III) state in various oxide and sulfide (B99878) environments. uwo.ca The ability to distinguish these patterns is crucial for identifying Cr(III) species, especially in the presence of other chromium oxidation states. uwo.ca

The preparation of samples for XPS analysis is critical to obtain accurate data. Protocols often involve introducing the sample under an inert atmosphere to prevent surface contamination from air and water. uwo.casurfacesciencewestern.com For powdered samples like chromium(3+);hydrogen phosphate, they can be mounted in a small-diameter hole on a sample stub. surfacesciencewestern.com The analysis is typically carried out using a monochromatic Al Kα X-ray source. uwo.ca

XPS can also be used to create depth profiles of a material, providing information about the composition as a function of depth into the sample. youtube.com This is particularly useful for understanding the structure of thin films or passivation layers that may be present on the surface of chromium(3+);hydrogen phosphate. youtube.com

| XPS Analysis Parameter | Description | Typical Application for Chromium(3+);hydrogen phosphate |

| Elemental Composition | Identifies the elements present on the material's surface. | Confirms the presence of Chromium (Cr), Phosphorus (P), and Oxygen (O). |

| Chemical State Analysis | Determines the oxidation state and local chemical environment of the elements. | Confirms the +3 oxidation state of chromium through the binding energy of the Cr 2p peak. |

| Multiplet Splitting | Observes the splitting of core level peaks due to the interaction of the core hole with unpaired valence electrons. | The pattern of the Cr 2p peak provides a fingerprint for the Cr(III) state. |

| Depth Profiling | Sputtering the surface with an ion beam to analyze underlying layers. | To investigate the homogeneity of the compound or identify surface layers. |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Chromium(3+);hydrogen phosphate Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for probing the local chemical environment of specific nuclei. However, its application to paramagnetic compounds like chromium(3+);hydrogen phosphate presents significant challenges. The paramagnetic nature of the Cr³⁺ ion, with its S=3/2 electronic spin, leads to very long electronic spin-lattice relaxation times. nih.gov This results in extremely broad and shifted NMR resonances, particularly for nuclei in close proximity to the chromium center, making them difficult to detect and resolve with standard high-resolution NMR spectrometers. nih.govhuji.ac.il

The only NMR active nucleus of chromium is ⁵³Cr, which is a low sensitivity nucleus with a spin of 3/2. huji.ac.il Odd number oxidation states of chromium, such as Cr(III), are paramagnetic and yield signals that are typically too broad to be observed in high-resolution NMR. huji.ac.il Consequently, direct ⁵³Cr NMR studies of chromium(3+);hydrogen phosphate are generally not feasible.

Despite these challenges, NMR can be a useful tool in specific research contexts. For instance, in studies involving chromium complexes with organic ligands, ¹⁹F NMR has been shown to be a potentially useful probe. nih.gov The ¹⁹F NMR resonances of coordinated ligands, while broadened, are often still discernible, and the contact shifts can be large enough to distinguish between coordinated and free ligands. nih.gov This approach, however, is more applicable to complex coordination compounds of chromium rather than the simple inorganic salt itself.

Research on other paramagnetic metal complexes, such as those of Ruthenium(III), demonstrates that with the aid of theoretical calculations, it is possible to interpret the NMR spectra of paramagnetic compounds. acs.org These studies often focus on the hyperfine shifts of ligand atoms, which are influenced by the paramagnetic metal center. acs.org

Microscopic Analysis of Chromium(3+);hydrogen phosphate Morphologies

Microscopic techniques are essential for visualizing the morphology, topography, and nanoscale structure of materials like chromium(3+);hydrogen phosphate.

Scanning Electron Microscopy (SEM) for Surface Topography of Chromium(3+);hydrogen phosphate

Scanning Electron Microscopy (SEM) is a widely used technique for producing high-resolution images of a sample's surface topography. researchgate.net In the context of phosphate compounds, SEM is used to characterize the structure and topography of different phosphate phases. nih.gov For chromium(3+);hydrogen phosphate, SEM would reveal the size, shape, and surface texture of the particles or crystals.

When analyzing materials like phosphate fertilizer granules, SEM, in conjunction with X-ray microanalysis, can identify different crystalline and amorphous compounds within the sample. Backscattered electron images in the SEM can differentiate between phases based on their elemental composition. This capability would be valuable for assessing the purity and phase distribution in a chromium(3+);hydrogen phosphate sample. The technique can provide clear micrographs showing the porous structure of materials, which is a crucial aspect for applications involving adsorption. researchgate.net

Transmission Electron Microscopy (TEM) for Nanoscale Structure and Composition of Chromium(3+);hydrogen phosphate

Atomic Force Microscopy (AFM) for Surface Roughness and Localized Interactions of Chromium(3+);hydrogen phosphate

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical images of a sample's surface with nanoscale precision. icspicorp.compressbooks.pub A key advantage of AFM is its ability to quantify surface roughness. icspicorp.com It can measure roughness parameters such as the arithmetic mean roughness (Ra) and the root-mean-square roughness (Rq) with high accuracy. icspicorp.com

For chromium(3+);hydrogen phosphate, AFM can be used to characterize the surface roughness of its particles or thin films. This information is critical for applications where surface properties play a significant role. The technique operates by scanning a sharp probe mounted on a flexible cantilever across the sample surface and measuring the interaction forces. icspicorp.compressbooks.pub This allows for the analysis of both conductive and non-conductive samples without extensive sample preparation. pressbooks.pubresearchgate.net

AFM can provide more detailed surface topography than other techniques like profilometry, especially at the nanoscale. sciopen.com Studies comparing AFM and profilometry have shown that while both are useful, AFM produces more precise values for surface roughness, particularly for smoother surfaces. sciopen.com For instance, when surface roughness is less than 0.2 µm, the measurements from both techniques are similar. sciopen.com

| AFM Measurement | Information Provided | Relevance to Chromium(3+);hydrogen phosphate |

| Topography Imaging | Provides a 3D map of the surface features. pressbooks.pub | Visualization of particle shape, size distribution, and surface texture. |

| Surface Roughness Analysis | Quantifies the roughness of the surface (e.g., Ra, Rq). icspicorp.comoamjms.eu | Important for understanding adhesion, catalytic activity, and other surface-dependent properties. |

| Localized Interaction Measurement | Can probe mechanical properties like adhesion and stiffness at the nanoscale. researchgate.net | Provides insights into the material's mechanical behavior at a fundamental level. |

Thermal Analysis Methods Applied to Chromium(3+);hydrogen phosphate

Thermal analysis techniques are crucial for characterizing the physicochemical properties of materials like Chromium(3+);hydrogen phosphate. These methods measure changes in a material's physical and chemical properties as a function of temperature. By subjecting the compound to a controlled temperature program, researchers can gain insights into its thermal stability, decomposition pathways, hydration states, and phase transitions. The most commonly employed techniques for this purpose are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Differential Thermal Analysis (DTA).

Thermogravimetric Analysis (TGA) of Chromium(3+);hydrogen phosphate Decomposition and Hydration States

Thermogravimetric Analysis (TGA) provides quantitative information about the changes in mass of a sample as it is heated, cooled, or held at a constant temperature. This technique is particularly effective for determining the hydration states of Chromium(3+);hydrogen phosphate and for studying its decomposition process.

Hydrated forms of chromium phosphates, such as Cr(H₂PO₄)₃·nH₂O, will exhibit distinct mass loss steps in their TGA curves, corresponding to the removal of water molecules. The temperature at which these losses occur can differentiate between loosely bound surface water and coordinated water molecules within the crystal lattice.

The decomposition of Chromium(3+);hydrogen phosphate, which is an acidic phosphate, involves a series of condensation reactions of the dihydrogen phosphate anions at elevated temperatures. This process results in the formation of condensed phosphates (pyrophosphates, polyphosphates) and the elimination of water. For instance, the thermal dehydration of a related compound, chromium diphosphate (B83284) hydrate (B1144303) (Cr₄(P₂O₇)₃·28H₂O), shows a complete dehydration between 90°C and 450°C, leading to the formation of the anhydrous form, Cr₄(P₂O₇)₃. biointerfaceresearch.com A similar multi-step water loss would be expected for Chromium(3+);hydrogen phosphate hydrates.

The general decomposition pathway for a metal dihydrogen phosphate can be described as follows:

2M(H₂PO₄)₃ → M₂(P₂O₇)₃ + 3H₂O↑ M₂(P₂O₇)₃ → 2M(PO₃)₃ + P₂O₅↑ (at higher temperatures)

The TGA curve would show a gradual mass loss corresponding to these dehydration and condensation reactions. The final residue at very high temperatures is typically a more stable form of chromium phosphate or chromium oxide. For example, anhydrous chromium(III) phosphate (CrPO₄) is known to be thermally stable up to high temperatures. wikipedia.org

Table 1: Representative TGA Data for the Decomposition of a Hydrated Chromium Phosphate

| Temperature Range (°C) | Mass Loss (%) | Assignment |

| 50 - 150 | Variable | Loss of adsorbed and lattice water |

| 150 - 450 | Stepwise loss | Dehydration and condensation of H₂PO₄⁻ groups |

| > 450 | Gradual loss | Further condensation and decomposition to form stable phosphate species |

Note: This table is a generalized representation based on the thermal behavior of metal hydrogen phosphates. Specific values for Chromium(3+);hydrogen phosphate may vary based on the exact stoichiometry and experimental conditions.

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) of Chromium(3+);hydrogen phosphate Phase Transitions

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) are used to detect thermal events such as phase transitions, melting, crystallization, and solid-state reactions by measuring the difference in heat flow (DSC) or temperature (DTA) between a sample and a reference material as a function of temperature.

For Chromium(3+);hydrogen phosphate, DSC and DTA can reveal endothermic and exothermic events associated with its thermal decomposition and structural changes. The dehydration of hydrated forms of the compound is an endothermic process that would be visible as a broad peak in the DSC or DTA curve. The temperatures of these peaks would correspond to the mass loss steps observed in the TGA.

A key application of these techniques is the identification of crystalline phase transitions. Anhydrous chromium(III) phosphate (CrPO₄) is known to exist in different polymorphic forms. For example, the β-isoform of CrPO₄ undergoes a phase transition to the α-isoform at temperatures above 1175 °C. wikipedia.org Such a transition would be observable as a distinct peak in a high-temperature DSC or DTA scan.

The DTA curve of chromium diphosphate hydrate (Cr₄(P₂O₇)₃·28H₂O) shows endothermic peaks corresponding to the multi-step dehydration process. biointerfaceresearch.com Similarly, the thermal analysis of various univalent di-hydrogen phosphates reveals phase transitions prior to decomposition. researchgate.net It is therefore expected that the DSC/DTA analysis of Cr(H₂PO₄)₃ would exhibit endothermic peaks related to the loss of water and subsequent condensation of the phosphate groups. Any crystalline transformations of the resulting anhydrous chromium phosphates at higher temperatures would also be detected.

Table 2: Expected Thermal Events for Chromium(3+);hydrogen phosphate in DSC/DTA

| Temperature Range (°C) | Thermal Event | Type | Description |

| 100 - 450 | Dehydration/Condensation | Endothermic | Removal of water of hydration and constitutional water from H₂PO₄⁻ groups. |

| > 1000 | Phase Transition | Endothermic/Exothermic | Polymorphic transformation of the resulting anhydrous chromium phosphate. wikipedia.org |

| > 1200 | Decomposition/Melting | Endothermic | Decomposition to other phosphate species or melting. |

Note: This table provides expected thermal events based on the behavior of related chromium phosphate compounds. The exact temperatures and nature of the events are dependent on the specific form of Chromium(3+);hydrogen phosphate and the analytical conditions.

Theoretical and Computational Studies of Chromium 3+ ;hydrogen Phosphate

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability of Chromium(3+);hydrogen phosphate (B84403)

Density Functional Theory (DFT) has been employed to investigate the electronic structure and stability of chromium phosphate compounds. These calculations provide insights into the bonding, electronic properties, and relative stabilities of different phases.

Studies on various chromium phosphate compounds, such as β-CrPO₄, have utilized DFT to understand their structural and electronic characteristics. For instance, the electronic structure of β-CrPO₄ is characterized by the interaction between CrO₆ octahedra and PO₄ tetrahedra. ipme.ru DFT calculations can elucidate the nature of the Cr-O and P-O bonds, revealing a mixture of ionic and covalent character. The stability of such compounds is influenced by these bonding interactions.

In related chromium-containing materials, DFT has been used to calculate properties like lattice parameters, which generally show good agreement with experimental data. researchgate.net The electronic properties, including the density of states (DOS), can be determined, providing a theoretical basis for understanding the material's conductivity and magnetic properties. For example, in chromium carbides, the bonding is found to be a mixture of covalent, ionic, and metallic interactions, with Cr₃C₂ being the most stable phase. researchgate.net

Furthermore, DFT calculations have been applied to understand the electronic structure of Cr³⁺ ions in various host materials. These studies show that the local environment around the Cr³⁺ ion significantly influences its electronic levels. mdpi.com The splitting of the Cr 3d orbitals, a key factor in the material's optical and magnetic properties, can be quantified through DFT. mdpi.com

Table 1: Representative Theoretical Data for Chromium Phosphate and Related Systems

| Parameter | Value/Description | Source |

| Crystal Structure of β-CrPO₄ | Orthorhombic, Space Group: Cmcm | ipme.ruwikipedia.org |

| Coordination of Cr³⁺ in β-CrPO₄ | Octahedral (CrO₆) | ipme.ruwikipedia.org |

| Coordination of P in β-CrPO₄ | Tetrahedral (PO₄) | ipme.ruwikipedia.org |

| Bonding Nature | Mixture of covalent and ionic | researchgate.net |

| Electronic Configuration of Cr³⁺ | d³ | mdpi.com |

Molecular Dynamics (MD) Simulations of Chromium(3+);hydrogen phosphate Interactions and Dynamics

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior and interactions of ions and molecules in various environments. While specific MD studies focusing exclusively on chromium(3+);hydrogen phosphate are not abundant in the readily available literature, the principles of MD have been applied to similar and related systems, providing a framework for understanding its potential interactions.

MD simulations have been used to investigate the behavior of ions in aqueous solutions and their interactions with other species. For chromium(III) in aqueous solution, MD can model the hydration shell around the Cr³⁺ ion, which is known to be kinetically inert. The interaction of this hydrated chromium ion with hydrogen phosphate ions could be simulated to understand the formation of inner-sphere and outer-sphere complexes.

In the context of biomolecules, MD simulations have been performed on systems like triosephosphate isomerase with bound substrates, which include phosphate groups. nih.gov These simulations elucidate the interactions important for binding and catalysis, highlighting the role of electrostatic interactions and hydrogen bonding. nih.gov This approach could be adapted to study the interaction of chromium(3+) with phosphate groups on a molecular level.

Furthermore, MD simulations have been employed to study the structural stability of complex systems. For example, the effect of sulfation on the structure of a curdlan (B1160675) triple helix was investigated using MD, revealing how substitutions can disrupt hydrogen bonding networks and destabilize the structure. nih.gov A similar approach could be used to understand how the incorporation of chromium(3+);hydrogen phosphate might affect the structure and dynamics of larger molecular assemblies.

Table 2: Potential Applications of MD Simulations for Chromium(3+);hydrogen phosphate

| Area of Investigation | Potential Insights from MD Simulations |

| Aqueous Solution Behavior | Dynamics of hydration shell around Cr³⁺ and its interaction with hydrogen phosphate ions. |

| Complex Formation | Mechanism and stability of inner-sphere and outer-sphere complexes between Cr³⁺ and hydrogen phosphate. |

| Interfacial Interactions | Adsorption and interaction of chromium(3+);hydrogen phosphate on various surfaces. |

| Polymer/Material Composites | Effect of chromium(3+);hydrogen phosphate on the structural dynamics and properties of polymer matrices. |

Ab Initio and Semi-Empirical Methods Applied to Chromium(3+);hydrogen phosphate Systems

Ab initio and semi-empirical quantum mechanical methods provide a theoretical foundation for understanding the electronic structure and properties of molecules and materials, including chromium phosphate systems.

Ab initio methods, such as Hartree-Fock and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Configuration Interaction), and Density Functional Theory (DFT), are based on first principles without empirical parameters. These methods have been applied to study chromium-containing compounds. For instance, ab initio calculations have been used to investigate the electronic band structure of chromium trihalides, providing insights into their electronic and magnetic properties. aps.org Such methods could be applied to chromium(3+);hydrogen phosphate to accurately predict its electronic structure, bond energies, and spectroscopic properties.

Semi-empirical methods, which use parameters derived from experimental data, offer a computationally less expensive alternative for larger systems. While specific applications to chromium(3+);hydrogen phosphate are not extensively documented, these methods are generally used to study trends in molecular properties and reaction mechanisms.

The study of chromium(III) complexes with various ligands often involves a combination of experimental techniques and theoretical calculations. For example, the synthesis and characterization of Cr(III) complexes with bidentate and tridentate ligands have been complemented by computational studies to understand their electronic, magnetic, and electrochemical properties. nih.govacs.org These studies reveal how the coordination environment influences the properties of the Cr(III) center. nih.govacs.org

Crystal Structure Prediction and Polymorphism Studies for Chromium(3+);hydrogen phosphate

The prediction and understanding of crystal structures and polymorphism are crucial for controlling the properties of solid-state materials. For chromium phosphates, various crystalline forms are known to exist.

Chromium(III) phosphate itself can exist in different hydrated forms, such as the hexahydrate (CrPO₄·6H₂O) and tetrahydrate (CrPO₄·4H₂O), as well as an anhydrous form (CrPO₄). wikipedia.orgnih.gov The anhydrous form has at least two polymorphs, α-CrPO₄ and β-CrPO₄. wikipedia.org The β-isoform is orthorhombic with the space group Cmcm and converts to the α-isoform, which is also orthorhombic with the space group Imma, at high temperatures. wikipedia.org The structures consist of CrO₆ octahedra and PO₄ tetrahedra linked in different arrangements. wikipedia.org

Computational methods for crystal structure prediction can be used to explore the potential polymorphic landscape of chromium(3+);hydrogen phosphate. These methods typically involve generating a large number of candidate crystal structures and then ranking them based on their calculated lattice energies.

While specific crystal structure prediction studies for "chromium(3+);hydrogen phosphate" are not readily found, the principles are well-established. The complexity can arise from the presence of hydrogen phosphate ions (HPO₄²⁻ or H₂PO₄⁻), which can introduce hydrogen bonding and lead to a greater variety of possible crystal packing arrangements. The crystal structure of a related compound, chromium(II) phosphite (B83602) dihydrate (CrHPO₃·2H₂O), has been determined experimentally, revealing chains of CrO₆ octahedra connected by phosphite tetrahedra and hydrogen bonds. researchgate.net This provides a basis for what might be expected in chromium(3+) hydrogen phosphate structures.

Table 3: Known Crystal Structures of Chromium Phosphates

| Compound | Crystal System | Space Group | Reference |

| α-CrPO₄ | Orthorhombic | Imma | wikipedia.org |

| β-CrPO₄ | Orthorhombic | Cmcm | wikipedia.org |

| Cr(PO₃)₃ | Monoclinic | C-type structure | researchgate.net |

| CrHPO₃·2H₂O | Orthorhombic | P2₁2₁2₁ | researchgate.net |

Computational Approaches for Reaction Mechanism Elucidation Involving Chromium(3+);hydrogen phosphate

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions involving chromium(3+) and phosphate species. These methods can provide detailed information about transition states, reaction intermediates, and activation energies, which are often difficult to obtain experimentally.

The reactions of chromium(III) with various ligands, including those containing phosphate groups, can be studied using quantum mechanical calculations. For instance, the kinetics and mechanisms of the reaction of chromium(III) with dihydroxybenzoic acids have been investigated, revealing a multi-stage process involving initial complex formation followed by chelation. nih.gov Computational modeling could be used to map out the potential energy surface for the reaction of hydrated chromium(III) with hydrogen phosphate ions, identifying the most likely reaction pathways.

In the context of electrochemistry, computational studies can help to understand the stepwise reduction of Cr(III) complexes during electrodeposition. mdpi.com While this specific example does not directly involve hydrogen phosphate, the methodology of studying electron transfer steps and the influence of ligands on the reaction kinetics is transferable.

Furthermore, the catalytic activity of chromium phosphate materials can be explored through computational approaches. For example, chromium(III) phosphate is known to catalyze cation exchange reactions. wikipedia.org DFT calculations could be used to model the adsorption of metal ions onto the chromium phosphate surface and to investigate the mechanism of the exchange process at an atomic level.

The interaction of chromium(III) with phosphate groups in biological systems, such as ATP, has also been a subject of study. While experimental results suggest the formation of outer-sphere complexes, computational methods could further probe the potential for inner-sphere coordination and the factors that govern the stability of such complexes. nih.gov

Applications of Chromium 3+ ;hydrogen Phosphate in Materials Science and Engineering

Catalytic and Photocatalytic Roles of Chromium(3+);hydrogen phosphate (B84403)

The catalytic activity of chromium-based materials is well-documented, with chromium(3+);hydrogen phosphate playing a role in various chemical transformations. Its utility spans heterogeneous catalysis in organic synthesis and environmental remediation efforts.

Chromium(3+);hydrogen phosphate serves as a robust heterogeneous catalyst in several important organic reactions. One of the most notable applications is in the alkylation of aromatic hydrocarbons. A combination of chromium(III) phosphate with aluminum phosphate is widely utilized as a catalyst for processes such as the methylation of toluene (B28343) with methanol. wikipedia.org In this reaction, the alcohol is dehydrated to an ether, and the resulting alkyl-substituted product is a valuable intermediate in the manufacturing of synthetic fibers like poly(ethylene terephthalate). wikipedia.org

The advantage of using chromium-based catalysts like chromium(III) phosphate lies in their efficiency in various chemical processes, including polymerizations and oxidations. rsc.org The development of heterogeneous catalysts is driven by the need for improved catalyst/product separation and enhanced recyclability, addressing common challenges found in homogeneous catalysis. rsc.org Low-valent chromium catalysts are often preferred as they exhibit lower toxicity. rsc.org For instance, chromium complexes have been effectively used in the trimerisation of ethene to selectively produce 1-hexene, a valuable comonomer. rsc.org

The table below summarizes key organic reactions catalyzed by chromium-based systems.

| Reaction Type | Catalyst System | Substrates | Products | Significance | Reference |

| Aromatic Alkylation | Chromium(III) aluminum phosphate | Toluene, Methanol | Alkyl-substituted aromatics, Ether | Intermediate for synthetic fibers (e.g., PET) | wikipedia.org |

| Olefin Polymerization | Chromium on phosphated alumina (B75360) | Ethylene | Polyethylene (B3416737) | Production of high-density polyethylene | google.com |

| Alcohol Oxidation | Sulfonato-(salen)Cr(III) complex on polysiloxane | Benzyl alcohol, Cyclohexanol | Carbonyl compounds | Fundamental synthetic transformation | rsc.org |

| Ethene Trimerisation | CrCl₃ complex with PNP ligand | Ethene | 1-Hexene | Production of valuable oligomers | rsc.org |

While various chromium-based materials are studied for environmental remediation, there is limited direct evidence in the reviewed literature specifically identifying chromium(3+);hydrogen phosphate as a primary photocatalyst for the degradation of environmental pollutants. Much of the research in this area focuses on the photocatalytic reduction of highly toxic hexavalent chromium (Cr⁶⁺) to the less harmful trivalent chromium (Cr³⁺) using other semiconductor photocatalysts. researchgate.net For instance, materials like g-C₃N₄-based composites are investigated for their ability to reduce Cr(VI) under light irradiation. researchgate.net

Similarly, other studies report the use of different photocatalysts, such as iron-based species or NiO-ZnO nanocomposites, for the degradation of various organic pollutants like dyes and herbicides. nih.gov Although chromium(III) phosphate is used to catalyze cation exchange in sorption reactions to reduce metal toxicity, such as decreasing lead concentrations in water, its role as a direct photocatalyst for pollutant degradation is not prominently featured in the available scientific literature. wikipedia.org

To enhance stability, reactivity, and ease of recovery, catalytic compounds are often anchored onto solid supports. In the case of chromium-based catalysts, materials like alumina and silica (B1680970) are common choices.

A notable example is the use of a phosphated alumina or a low-phosphorus aluminum phosphate base for chromium-containing catalysts in olefin polymerization. google.com This catalyst system is particularly effective for producing polymers like polyethylene and is sensitive to hydrogen as a molecular weight control agent, allowing for the production of polymers with a wide range of melt flow characteristics. google.com The support is typically phosphated before the addition of the chromium component and then heat-treated to activate the catalyst. google.com

Silica is another widely used support. For example, a Cr(III)-salophen complex has been successfully immobilized on the surface of mesoporous SBA-15 silica. nih.gov This supported catalyst, in conjunction with a co-catalyst, demonstrated high activity and 100% selectivity for the formation of styrene (B11656) carbonate from styrene epoxide and CO₂, even at low temperatures. nih.gov The covalent grafting of the chromium complex onto the silica support provides a robust and recyclable catalytic system. nih.gov

The performance of these supported catalysts is often superior to their unsupported counterparts or catalysts prepared by different methods. For instance, chromium-alumina catalysts prepared via a method that ensures fine dispersion of chromium ions show improved activity and stability in the oxidation of cyclohexane. cambridge.org

The table below details examples of supported chromium catalysts and their performance.

| Catalyst | Support | Application | Key Performance Metrics | Reference |

| Chromium-containing catalyst | Phosphated Alumina / Aluminum Phosphate | Olefin Polymerization | Sensitive to H₂ for molecular weight control; produces a wide spectrum of polymer melt flows. | google.com |

| Cr(III)-salophen complex | Mesoporous SBA-15 Silica | CO₂ Fixation onto Styrene Oxide | Almost complete conversion of styrene oxide; 100% selectivity to styrene carbonate at 80°C. | nih.gov |

| Chromium Oxide | Alumina (mesoporous) | Cyclohexane Oxidation | High conversion and selectivity due to the specific coordination environment of Cr species. | cambridge.org |

| Chromium Oxide | Silica | Methanol Oxidation | Selectivity for formaldehyde (B43269) increases with chromium content and precalcination temperature. | lehigh.edu |

Functional Materials Based on Chromium(3+);hydrogen phosphate

Beyond its catalytic applications, chromium(3+);hydrogen phosphate is a valuable component in the formulation of various functional materials, contributing to their structural integrity and protective properties.

Chromium(III) oxide, a related compound, is incorporated into phosphate-based glasses to enhance their properties. Studies on the Cr₂O₃-PbO-P₂O₅ ternary system show that glasses can be prepared by melting the components at high temperatures. The inclusion of chromium oxide affects the chemical durability of the glass, with a maximum durability observed at a specific concentration (around 2 mol% Cr₂O₃).

The structure of these glasses is influenced by the chromium content. Infrared spectroscopy and X-ray diffraction have indicated that at optimal chromium levels, the glass structure is predominated by metaphosphate or cyclic metaphosphate groups. Beyond this concentration, the structure can change, leading to an increase in orthophosphate phases. Chromium-doped phosphate glasses have been considered for applications such as the immobilization of nuclear waste, where their chemical durability is a critical factor.

Advanced synthesis techniques, such as microwave heating, have been employed to prepare chromium-doped phosphate glass, resulting in materials with distinct properties compared to those made by conventional melting. Characterization confirms the amorphous nature of these glasses and shows that Cr³⁺ ions occupy octahedral sites within the glass network. nih.gov

One of the most significant industrial applications of chromium(3+);hydrogen phosphate is in anti-corrosive coatings. wikipedia.org Paints and solutions containing aqueous acidic chromium(III) phosphate are applied to metal surfaces to form a corrosion-resistant film. wikipedia.orggychbjb.com This technology is crucial for protecting metals widely used in manufacturing, such as zinc, aluminum, and their alloys. wikipedia.org Application methods are versatile and include electroplating, immersion, or spraying the solution onto the substrate. wikipedia.org

The protective mechanism of chromium-based coatings often involves the trivalent state of chromium. While historically, hexavalent chromium (Cr⁶⁺) was a benchmark for corrosion inhibition, its toxicity has led to restrictions on its use. researchgate.net The protective action of these older coatings often involved the reduction of soluble Cr⁶⁺ to insoluble Cr³⁺ compounds at the corrosion site, which then form a passive, protective layer. researchgate.netresearchgate.net

Modern, more environmentally friendly coatings leverage trivalent chromium compounds directly. Trivalent chromium process (TCP) coatings form protective layers of chromium oxide or oxyhydroxide on the metal surface. researchgate.net These layers act as an effective physical barrier, suppressing the oxygen reduction reaction and protecting the underlying metal from corrosive attacks. researchgate.net Chromium(III) phosphate-silicate treatments are also used in laminated structures to dampen vibration and noise in motors. wikipedia.org

Chromium(3+);hydrogen phosphate as Pigments in Advanced Coloration Technologies

Chromium(III) hydrogen phosphate, often referred to simply as chromium phosphate, is a compound valued in the field of coloration for its pigmentary properties. samaterials.comnih.gov It is utilized in the manufacturing of paints, coatings, and ceramic glazes. samaterials.comadinternationalbv.com The coloration of chromium phosphate is dependent on its hydration state. The anhydrous form, CrPO₄, presents as a green powder, while the hexahydrated version, CrPO₄·6H₂O, is violet. wikipedia.org This variation allows for a range of hues depending on the synthesis and processing conditions. Historically, a form of this pigment is also known as Plessy's green. google.com

Beyond its color, chromium(III) phosphate is incorporated into coatings for functional purposes, most notably for corrosion resistance. samaterials.comwikipedia.org Paints formulated with aqueous acidic chromium(III) phosphate solutions can be applied to various metal substrates, including zinc, aluminum, and their alloys. Upon application via methods like electroplating or spraying, the solution forms a consistent, protective film that inhibits corrosion. samaterials.comwikipedia.org The production of pigments is a significant application for chromium compounds in general. researchgate.netresearchgate.net

Table 1: Pigmentary Properties of Chromium(III) Phosphate Forms

| Compound Form | Chemical Formula | Color | Primary Application |

| Anhydrous | CrPO₄ | Green | Pigments, Paints, Ceramic Glazes samaterials.comwikipedia.org |

| Hexahydrate | CrPO₄·6H₂O | Violet | Pigments wikipedia.org |

| Aqueous Acidic Solution | Not applicable | Varies | Anti-corrosive Coatings samaterials.com |

Chromium(3+);hydrogen phosphate in Sorption and Ion Exchange Technologies

Chromium(III) hydrogen phosphate materials are recognized for their utility in environmental remediation through sorption and ion exchange processes. These materials can effectively remove various contaminants from aqueous solutions.

The mechanisms by which chromium phosphate adsorbs substances are multifaceted and depend on environmental conditions such as temperature and pH. For the removal of divalent metal ions, the process is primarily governed by the exchange of hydrolyzed metal cations with protons from the solid surface of the CrPO₄. nih.gov This indicates an ion exchange mechanism at higher temperatures. However, at lower temperatures, the mechanism can shift to the precipitation of corresponding metal phosphates on the adsorbent's surface. nih.gov

Chromium(III) phosphate is an effective ion exchanger, particularly for divalent heavy metal cations. Research has demonstrated its capability to remove ions such as copper (Cu²⁺), cadmium (Cd²⁺), nickel (Ni²⁺), and lead (Pb²⁺) from solutions. nih.gov The process relies on the exchange of these metal ions for protons on the surface of the chromium phosphate material. nih.gov The efficiency of this ion exchange increases with a rise in pH, temperature, and the concentration of the metal ions in the solution. nih.gov

The selectivity of chromium phosphate for different cations varies. The general order of selectivity for certain divalent cations has been established, indicating a stronger affinity for some metals over others. This selectivity is a critical factor in designing targeted remediation processes for specific industrial effluents. The fundamental principle of ion exchange relies on the different electrostatic interactions that various charged species have with the negatively charged groups on the solid material's surface. ruc.dk

Table 2: Ion Exchange Performance of Chromium(III) Phosphate for Divalent Metal Ions

| Target Ion | Adsorption Influenced By | Mechanism |

| Lead (Pb²⁺) | pH, Temperature, Concentration | Ion exchange with surface protons; Precipitation nih.gov |

| Copper (Cu²⁺) | pH, Temperature, Concentration | Ion exchange with surface protons nih.gov |

| Nickel (Ni²⁺) | pH, Temperature, Concentration | Ion exchange with surface protons nih.gov |

| Cadmium (Cd²⁺) | pH, Temperature, Concentration | Ion exchange with surface protons nih.gov |

Emerging Applications of Chromium(3+);hydrogen phosphate in Energy-Related Technologies

Phosphate-based materials are an emerging class of compounds being explored for advanced energy applications due to their potential for high redox activity and electrical conductivity. researchgate.net

Chromium-based phosphate compounds are gaining significant attention as next-generation cathode materials for high-voltage lithium-ion (Li-ion) and sodium-ion (Na-ion) batteries. researchgate.netacs.org Researchers have demonstrated that the monoclinic form of lithium chromium phosphate (Li₃Cr₂(PO₄)₃) exhibits active and reversible redox behavior of trivalent chromium at a high potential of approximately 4.8 volts versus Li/Li⁺. researchgate.net This is a significant advancement, as a higher operating voltage is crucial for increasing the energy density of rechargeable batteries. acs.org The electrochemical process is thought to involve the oxidation of Cr³⁺ to Cr⁴⁺. researchgate.netacs.org

Similarly, NASICON-phase sodium chromium phosphate (Na₃Cr₂(PO₄)₃) has shown reversible redox activity around 4.5 V vs. Na/Na⁺, highlighting its potential for high-voltage Na-ion batteries. acs.org These chromium-based phosphate cathodes offer a pathway to overcome the voltage limitations of more conventional phosphate cathodes like lithium iron phosphate (LFP), which, despite their excellent safety and cycle life, have a lower energy density. faraday.ac.ukmdpi.com The development of these materials represents a promising direction for creating safer, high-energy-density storage systems. researchgate.net

Table 3: Electrochemical Properties of Chromium Phosphate-Based Cathode Materials

| Material | Battery Type | Reported Redox Potential | Key Feature |

| Li₃Cr₂(PO₄)₃ | Lithium-ion | ~4.8 V vs. Li/Li⁺ | High-voltage Cr³⁺/Cr⁴⁺ redox activity researchgate.net |

| Na₃Cr₂(PO₄)₃ | Sodium-ion | ~4.5 V vs. Na/Na⁺ | High-voltage cathode for Na-ion systems acs.org |

The unique properties of phosphate materials also make them candidates for supercapacitor electrodes. researchgate.net Supercapacitors store energy via electrostatic charge accumulation or through fast surface redox reactions (pseudocapacitance). Mesoporous chromium phosphate, with its high specific surface area and ordered pore structure, is being investigated for this purpose. researchgate.net The structural disorder and excellent electrochemical interface in amorphous, hydrous compounds can lead to extraordinary efficiency. researchgate.net While much of the current research on chromium-based supercapacitors has focused on chromium oxide (Cr₂O₃), the promising redox activity and high electrical conductivity of phosphate-based materials suggest that chromium phosphates are a potential class of electrode materials for future energy storage systems. researchgate.net

Advanced Analytical Methodologies for Chromium 3+ ;hydrogen Phosphate

Chromatographic Separation Techniques for Chromium(3+) hydrogen phosphate (B84403) Speciation

Chromatographic techniques are fundamental for the separation of different chromium species prior to their detection. Ion chromatography (IC) is a particularly effective method for separating Cr(III) and Cr(VI) based on their differing charges. brjac.com.br For instance, anion exchange chromatography can be employed to separate the anionic chromate (B82759) (Cr(VI)) from the typically cationic Cr(III). brjac.com.br

To enhance the separation and detection of Cr(III) species like Chromium(3+);hydrogen phosphate, pre-column derivatization is often utilized. This process involves reacting Cr(III) with a complexing agent to form a more readily detectable or separable compound. One such agent is 2,6-pyridinedicarboxylic acid (PDCA), which forms a stable anionic complex with Cr(III). thermofisher.comnih.gov This complex can then be separated and quantified. The conditions for this derivatization, including pH and the concentration ratio of Cr(III) to the complexing agent, are crucial for achieving a high and selective response. nih.gov

High-performance liquid chromatography (HPLC) is another powerful tool for chromium speciation. nih.gov In some methods, both Cr(III) and Cr(VI) are reacted with a chelating agent, such as ammonium (B1175870) pyrrolidine (B122466) dithiocarbamate, to form hydrophobic complexes. These complexes can then be extracted and separated using techniques like hollow-fiber liquid-phase microextraction coupled with HPLC. nih.gov The separated species are often detected using ultraviolet (UV) detectors. nih.gov

Capillary zone electrophoresis (CZE) has also been developed for the simultaneous determination of Cr(III) and Cr(VI). nih.gov In this method, Cr(III) is chelated to form an anionic complex, allowing for its separation from the anionic Cr(VI) in an electric field. nih.gov

Table 1: Chromatographic Methods for Chromium(3+) Speciation

| Technique | Description | Key Parameters | Application |

| Ion Chromatography (IC) | Separates ions based on their charge using an ion-exchange resin. brjac.com.br | Eluent composition, pH, column type. thermofisher.com | Determination of Cr(III) and Cr(VI) in soil and wastewater. thermofisher.com |

| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their affinity for a stationary phase. nih.gov | Mobile phase composition, column type, derivatizing agent. nih.gov | Speciation of chromium in water samples. nih.gov |

| Capillary Zone Electrophoresis (CZE) | Separates ions based on their electrophoretic mobility in a capillary. nih.gov | Electrolyte composition, pH, applied voltage. nih.gov | Determination of Cr(III) and Cr(VI) in contaminated soils. nih.gov |

Mass Spectrometry Coupling for Detection and Identification of Chromium(3+);hydrogen phosphate

Coupling chromatographic separation techniques with mass spectrometry (MS) provides a highly sensitive and specific method for the detection and identification of chromium species. Inductively coupled plasma mass spectrometry (ICP-MS) is a powerful elemental analysis technique that can be interfaced with liquid chromatography (LC) or ion chromatography (IC) for speciation analysis. brjac.com.brmdpi.com This hyphenated technique, LC-ICP-MS or IC-ICP-MS, allows for the separation of different chromium species followed by their elemental detection with very low detection limits. brjac.com.brrsc.org

The coupling of HPLC with a diode-array detector (DAD) and ICP-MS offers the advantage of obtaining both molecular and elemental information from a single injection. mdpi.com This simultaneous hyphenation can be invaluable for studying the interaction of chromium with biomolecules. mdpi.com To facilitate this coupling, a flow split may be used to direct the eluent from the chromatography column to both detectors. mdpi.com

Charge detection mass spectrometry (CD-MS) is an emerging technique particularly suited for the analysis of large and heterogeneous samples. nih.gov When coupled with size exclusion chromatography (SEC), SEC-CD-MS can be used to analyze high-mass chromium-containing species. nih.gov

Table 2: Mass Spectrometry-Based Methods for Chromium(3+) Analysis

| Technique | Description | Advantages | Detection Limits |

| IC-ICP-MS | Ion chromatography coupled with inductively coupled plasma mass spectrometry. brjac.com.br | High sensitivity, elemental specificity, separates charged species. brjac.com.br | Not explicitly stated. |

| HPLC-DAD/ICP-MS | High-performance liquid chromatography with diode-array detection and inductively coupled plasma mass spectrometry. mdpi.comnih.gov | Provides both molecular and elemental information simultaneously. mdpi.com | Not explicitly stated. |

| LC-ICP-MS | Liquid chromatography coupled with inductively coupled plasma mass spectrometry. rsc.org | High sensitivity and specificity for elemental speciation. rsc.org | 0.011–0.012 ng Cr mL⁻¹ rsc.org |

| SEC-CD-MS | Size exclusion chromatography coupled with charge detection mass spectrometry. nih.gov | Suitable for high-mass and heterogeneous samples. nih.gov | Not explicitly stated. |

Electrochemical Methods for Chromium(3+) hydrogen phosphate Quantification and Characterization

Electrochemical methods offer a cost-effective and often portable alternative for the quantification and characterization of Cr(III). researchgate.net Techniques such as differential pulse stripping voltammetry can be employed for the determination of Cr(III). researchgate.net These methods often involve the use of modified electrodes to enhance sensitivity and selectivity. For example, a chitosan-gold nanocomposite modified screen-printed electrode has been used for this purpose. researchgate.net

The principle behind these methods often involves the preconcentration of the analyte onto the electrode surface, followed by a stripping step where the analyte is electrochemically detected. The peak current measured during the stripping step is proportional to the concentration of the analyte.

While highly sensitive, electrochemical methods can be susceptible to interferences from other metal ions that may be present in the sample. rdd.edu.iq Therefore, careful optimization of experimental conditions and the use of masking agents may be necessary to ensure accurate quantification of Cr(III). rdd.edu.iq

Spectrophotometric and Fluorometric Analytical Procedures for Chromium(3+);hydrogen phosphate

Spectrophotometric methods are widely used for the determination of chromium ions due to their simplicity, speed, and affordability. rdd.edu.iqscirp.org These methods are based on the formation of a colored complex between the chromium ion and a specific chromogenic reagent. The absorbance of the resulting solution is then measured at a specific wavelength, which is proportional to the concentration of chromium.

Several reagents have been developed for the spectrophotometric determination of Cr(III). One such method involves the reaction of Cr(III) with ninhydrin (B49086) in the presence of potassium hydroxide (B78521) to form a greenish-violet colored product. scirp.org Another approach utilizes Chrome Azurol S (CAS) in the presence of a surfactant like cetylpyridinium (B1207926) bromide (CPB) to form a highly sensitive complex with Cr(III). nih.gov The sensitivity of this system can be further enhanced by the addition of zinc(II). nih.gov

The stoichiometry of the complex formed between the chromium ion and the reagent is a critical parameter that is determined experimentally. scirp.org The optimal conditions for the reaction, such as pH and reagent concentration, must be carefully established to ensure accurate and reproducible results. rdd.edu.iqscirp.org

Table 3: Spectrophotometric Methods for Chromium(3+) Determination

| Reagent | Wavelength of Maximum Absorption (λmax) | Molar Absorptivity (ε) | Linear Range |

| Ninhydrin | 375 nm scirp.org | 2.90 × 10² L mol⁻¹ cm⁻¹ scirp.org | 4.8 × 10⁻⁴ - 1.6 × 10⁻² mol/L scirp.org |

| Chrome Azurol S (with CPB and Zn(II)) | 620 nm nih.gov | 1.27 x 10⁵ L mol⁻¹ cm⁻¹ nih.gov | Up to 0.4 µg/mL chromium nih.gov |

| Ethyl4-(5-acetyl-2,3,4-trihydroxyphenyldiazenyl)benzoate (EATDB) | 573 nm rdd.edu.iq | 0.935 x 10² L mol⁻¹ cm⁻¹ rdd.edu.iq | 1-100 µg/mL rdd.edu.iq |

Future Research Directions and Emerging Trends for Chromium 3+ ;hydrogen Phosphate

Development of Novel Synthesis Routes for Tailored Chromium(3+);hydrogen phosphate (B84403) Nanostructures

Future research is increasingly focused on moving beyond traditional bulk synthesis methods to create highly tailored nanostructures of chromium(3+) hydrogen phosphate with controlled size, shape, and porosity. The development of these nanostructures is critical for enhancing their performance in various applications.

One promising avenue is the exploration of mechanochemical synthesis , a solvent-free or low-solvent "green" chemistry approach. This method, which involves the grinding of solid precursors, can produce high-yield, pure materials while minimizing environmental impact. nih.gov Another emerging area is the use of solid-state reactions at low temperatures , which can produce mesoporous chromium phosphates with high surface areas and ordered pore structures, properties that are highly desirable for catalysis and adsorption. researchgate.net

Researchers are also expected to investigate template-assisted synthesis to create complex and hierarchical nanostructures. This can involve using either hard templates (like porous materials) or soft templates (like self-assembled nanostructures) to guide the formation of the desired architecture. researchgate.net Furthermore, hydrothermal and solvothermal methods , which utilize high temperatures and pressures in aqueous or organic solvents, offer another route to control the nucleation and growth of chromium(3+) hydrogen phosphate nanomaterials. researchgate.net These advanced synthesis routes are key to unlocking the full potential of the material by enabling precise control over its physical and chemical properties.

Investigation of Hybrid Materials Incorporating Chromium(3+);hydrogen phosphate for Multifunctional Applications

The creation of hybrid materials, which combine dissimilar organic and inorganic components, represents a significant frontier in materials science. researchgate.net The integration of chromium(3+) hydrogen phosphate as the inorganic phase into organic polymer matrices could lead to novel materials with synergistic or multifunctional properties.

These hybrid materials can be broadly categorized into two classes:

Class I hybrids involve organic molecules or polymers embedded within the inorganic matrix, held together by weak interactions like hydrogen bonding or van der Waals forces. kit.edu

Class II hybrids feature strong covalent or ionic bonds between the organic and inorganic components, often achieved through grafting methodologies. kit.edu

Future research will likely explore the synthesis of both classes of chromium(3+) hydrogen phosphate hybrids using techniques like the sol-gel process . kit.edumdpi.com This method is highly versatile for creating hybrid materials from molecular precursors. kit.edu The resulting materials could find applications in advanced anti-corrosive coatings, where the chromium phosphate provides corrosion resistance and the polymer offers flexibility and adhesion. mdpi.comnih.gov Other potential applications include the development of new adhesives, sealants, and functional materials for biomedical implants or environmental sensors. mdpi.comresearchgate.net

Advanced In Situ Characterization Techniques for Dynamic Studies of Chromium(3+);hydrogen phosphate Reactions

To fully understand and optimize the performance of chromium(3+) hydrogen phosphate, especially in catalytic applications, it is crucial to study the material under actual working conditions. Advanced in situ characterization techniques are indispensable for this purpose, as they allow researchers to observe dynamic structural and chemical changes as they happen. kit.eduresearchgate.net

Future studies will increasingly employ a suite of in situ methods to probe the behavior of chromium(3+) hydrogen phosphate catalysts:

In situ Spectroscopy: Techniques like Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) and Raman spectroscopy can provide real-time information on the adsorption of molecules on the catalyst surface and the formation of reaction intermediates. researchgate.netnih.govaspbs.com For instance, in situ Raman has been used to identify the specific phosphate species present in amorphous oxide catalysts during reactions. researchgate.net

In situ X-ray Techniques: Synchrotron-based methods like X-ray Absorption Spectroscopy (XAS) and X-ray Diffraction (XRD) are powerful tools for tracking changes in the oxidation state of chromium and the crystalline structure of the material during activation or catalysis. kit.edumdpi.com Time-resolved in situ XRD, for example, can reveal detailed changes in crystal structure parameters during the hydrothermal synthesis of related aluminophosphate materials.

By combining these techniques, often in "operando" setups that simultaneously measure catalytic activity, researchers can build a comprehensive picture of structure-activity relationships. researchgate.net This knowledge is vital for the rational design of more efficient and stable chromium(3+) hydrogen phosphate-based materials.

Exploration of New Catalytic Systems Based on Chromium(3+);hydrogen phosphate

Chromium(III) phosphate already serves as a catalyst in industrial processes, such as the alkylation of aromatic hydrocarbons. nih.govsamaterials.com However, there is significant potential for expanding its catalytic applications. Future research is expected to focus on designing new and improved catalytic systems based on this compound.

One key area is the development of catalysts for green and sustainable chemistry. For example, researchers are designing chromium-based polymeric catalysts for the electrocatalytic synthesis of hydrogen peroxide , a greener alternative to traditional production methods. nih.gov These catalysts can be optimized through ligand engineering to enhance selectivity and efficiency. nih.gov